AVN-944
Description
Overview of De Novo Guanine (B1146940) Nucleotide Biosynthesis Pathway
Cellular purine (B94841) nucleotides can be synthesized through two main pathways: the de novo pathway and the salvage pathway. libretexts.org The de novo pathway builds purine rings from simple precursor molecules, such as amino acids and sugars. wikipedia.orgnih.gov This process begins with phosphoribosyl pyrophosphate (PRPP) and, through a series of ten steps, produces inosine (B1671953) monophosphate (IMP). nih.gov
IMP represents a critical branch point in purine synthesis, serving as the precursor for both adenine (B156593) and guanine nucleotides. acs.orglibretexts.org The pathway to guanine nucleotides begins with the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a reaction catalyzed by IMPDH. wikipedia.orgnih.gov Subsequently, XMP is converted to guanosine (B1672433) monophosphate (GMP) by the enzyme GMP synthetase. nih.gov This pathway is vital for sustaining the cellular pool of guanine nucleotides required for growth and proliferation. wikipedia.org
IMPDH Isoforms (Type I and Type II) and Differential Expression
In humans, IMPDH exists as two distinct isoforms, Type I and Type II, which are encoded by separate genes. nih.govnih.gov These proteins share approximately 84% of their amino acid sequence and have virtually indistinguishable catalytic activities in laboratory settings. nih.govnih.gov However, their expression patterns and regulation differ significantly.
IMPDH Type I is often considered the "housekeeping" isoform, generally expressed at low, constitutive levels in most normal cells. pnas.org However, its expression is uniquely higher than Type II in peripheral blood leukocytes. nih.gov
IMPDH Type II is the dominant isoform in most tissues and its expression is strongly associated with cell proliferation. nih.govpnas.org Its levels are significantly up-regulated in rapidly dividing cells, including neoplastic cells and activated lymphocytes, and are down-regulated during cellular differentiation. nih.govnih.gov
This differential expression, particularly the high levels of IMPDH Type II in cancerous and immune cells, makes it an attractive target for selective therapeutic intervention. pnas.org AVN-944 is a selective inhibitor of both IMPDH isoforms. aacrjournals.org
IMPDH as a Therapeutic Target in Proliferative and Viral Diseases
The critical role of IMPDH as the rate-limiting enzyme in guanine nucleotide synthesis makes it a significant target for therapeutic intervention in diseases characterized by rapid cell proliferation. nih.govnih.gov B and T lymphocytes, key players in the immune response, show a strong dependence on IMPDH for their activation and function. wikipedia.org Similarly, many types of cancer cells exhibit up-regulated IMPDH expression to meet their high demand for nucleotides. cancer.govwikipedia.org
By inhibiting IMPDH, compounds like this compound can selectively deprive these rapidly dividing cells of the guanine nucleotides necessary for their growth, leading to the disruption of DNA and RNA synthesis, inhibition of proliferation, and induction of apoptosis (programmed cell death). cancer.govdrugbank.com This strategy has established IMPDH as a validated target for immunosuppressive and anticancer therapies. wikipedia.orgnih.govnih.gov Furthermore, because viruses rely on the host cell's machinery for replication, inhibiting IMPDH can also halt viral propagation by depleting the nucleotides required for viral genome synthesis, making it a target for antiviral drugs as well. nih.govasm.org
Research Findings on this compound
This compound has been shown to be a potent, non-competitive inhibitor of both IMPDH isoforms. nih.govresearchgate.net Its efficacy has been demonstrated across a range of cancer cell types.
Table 1: In Vitro Proliferative Inhibition by this compound in Various Cell Lines This table is interactive. You can sort and filter the data.
| Cell Type | IC50 Range (Concentration for 50% Inhibition) | Reference |
|---|---|---|
| Hematologic and Epithelial Tumor Cells | 0.02 µM to 0.279 µM | aacrjournals.org |
| Acute Myeloid Leukemia (AML) Blasts | 20 nM to 200 nM | researchgate.net |
Research has also highlighted the superior potency of this compound compared to other IMPDH inhibitors.
Table 2: Comparative Potency of this compound This table is interactive. You can sort and filter the data.
| Compound | Comparison Metric | Cell Type / Condition | Reference |
|---|---|---|---|
| This compound | Significantly more potent | Endothelial Cells | aacrjournals.org |
| Mycophenolic acid (MPA) | IC50 of ~130 nM | Endothelial Cells | aacrjournals.org |
| This compound | 3- to 40-fold more potent | Acute Myeloid Leukemia (AML) Cells | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyanobutan-2-yl N-[1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPCOJTCINIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Development of Avn 944
Historical Context of IMPDH Inhibitors
Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. caymanchem.comacs.org This pathway is essential for DNA and RNA synthesis, and consequently, for cell proliferation. caymanchem.comcancer.gov The significance of IMPDH as a therapeutic target was recognized due to the increased reliance of rapidly proliferating cells, such as cancer cells and activated lymphocytes, on the de novo purine (B94841) synthesis pathway. nih.govpatsnap.com
The history of IMPDH inhibitors dates back over a century to the discovery of mycophenolic acid (MPA) in 1893. nih.gov Initially identified from penicillium fungal species, MPA's role as an IMPDH inhibitor was later established. nih.gov Over the years, MPA and its prodrug, mycophenolate mofetil, have been widely used as immunosuppressive agents in organ transplantation to prevent rejection. patsnap.comresearchgate.net
The exploration of IMPDH inhibitors for cancer therapy has been a long-standing endeavor, driven by the observation that IMPDH activity is significantly elevated in various cancer cells compared to their normal counterparts. nih.gov Despite early promise, the clinical application of IMPDH inhibitors in oncology has been met with challenges, including dose-limiting toxicities and variable patient responses. nih.gov This has led to the development of new generations of IMPDH inhibitors with improved potency and different mechanisms of action. nih.gov
Development of AVN-944 (formerly VX-944) as a Non-Nucleoside, Non-Competitive IMPDH Inhibitor
This compound, also known as VX-944, emerged from a structure-based drug design program by Vertex Pharmaceuticals aimed at discovering novel, potent, and selective inhibitors of human IMPDH. nih.govnih.gov It was developed as a small-molecule, non-nucleoside inhibitor that is structurally distinct from earlier IMPDH inhibitors like mycophenolic acid and nucleoside analogues such as tiazofurin. nih.gov In February 2005, Avalon Pharmaceuticals licensed VX-944 from Vertex for development and commercialization in the field of oncology, at which point it was renamed this compound. nih.gov
This compound is characterized as a potent, selective, and non-competitive inhibitor of both human IMPDH1 and IMPDH2 isoforms, with a Ki (inhibition constant) ranging from 6 to 10 nM. caymanchem.comtargetmol.com Its non-competitive mechanism of action means it does not compete with the natural substrate, inosine monophosphate (IMP), for binding to the enzyme. axonmedchem.com A key advantage of this compound is that it does not require intracellular activation, a step that can be a mechanism of resistance for some other IMPDH inhibitors like tiazofurin. nih.gov
Preclinical studies demonstrated the broad anti-cancer potential of this compound. It was shown to inhibit the proliferation of a wide range of human cancer cell lines, including those of the colon, breast, lung, pancreas, melanoma, and prostate. nih.govresearchgate.net Furthermore, this compound has shown efficacy in hematological malignancies, such as multiple myeloma and acute myeloid leukemia (AML). medchemexpress.comselleckchem.com Research indicated that it could induce apoptosis (programmed cell death) in cancer cells through pathways that may be independent of caspases, involving the translocation of mitochondrial proteins like apoptosis-inducing factor (AIF) and endonuclease G (Endo G). caymanchem.commedchemexpress.com
Comparative Analysis with Other IMPDH Inhibitors (e.g., Mycophenolic Acid, Tiazofurin)
This compound exhibits several distinct characteristics when compared to other well-known IMPDH inhibitors like mycophenolic acid and tiazofurin.
Potency and Efficacy: Preclinical data have consistently shown this compound to be significantly more potent than mycophenolic acid. Depending on the specific cancer cell line, this compound was observed to be 3 to 40 times more potent than MPA. nih.govresearchgate.netashpublications.org For instance, in acute myeloid leukemia (AML) cell lines, VX-944 demonstrated this enhanced potency. researchgate.net
Mechanism of Action: A fundamental difference lies in their interaction with the IMPDH enzyme. While MPA is also a non-competitive inhibitor, this compound was developed through a rational, structure-based design to have a novel mode of interaction with the enzyme. nih.gov Tiazofurin, on the other hand, is a nucleoside analog that acts as a competitive inhibitor after being converted intracellularly to its active form, thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD). nih.govnih.gov This requirement for metabolic activation is a point of divergence from this compound, which is directly active. nih.gov
Cellular Effects: While all three inhibitors lead to the depletion of guanine nucleotide pools, resulting in cell cycle arrest and apoptosis, the specific cellular responses can vary. nih.gov For example, in prostate cancer cells, this compound induced G1 arrest in LNCaP cells and an S-phase block in androgen-independent cells, similar to what has been reported for mycophenolic acid in some prostate cancer cell lines. nih.gov Furthermore, other IMPDH inhibitors, including mycophenolic acid and tiazofurin, have been noted to induce cytosolic vacuolization in PC-3 prostate cancer cells, a morphological change also observed with this compound treatment. nih.gov
The table below summarizes a comparative overview of these IMPDH inhibitors based on preclinical findings.
| Feature | This compound (VX-944) | Mycophenolic Acid (MPA) | Tiazofurin |
| Inhibitor Class | Non-nucleoside, Non-competitive | Non-competitive | Nucleoside, Competitive (active metabolite) |
| Potency vs. MPA | 3 to 40-fold more potent nih.govresearchgate.net | Baseline | - |
| Intracellular Activation | Not required nih.gov | Not required | Required (conversion to TAD) nih.gov |
| Primary Therapeutic Areas of Interest | Oncology (hematological malignancies, solid tumors) cancer.govmedchemexpress.com | Immunosuppression, Antiviral, Oncology patsnap.comnih.gov | Oncology (leukemia) umn.edu |
| Reported Cellular Effects | Apoptosis (caspase-independent pathways), Cell cycle arrest caymanchem.comnih.gov | Cell cycle arrest, Apoptosis nih.govnih.gov | Differentiation, Apoptosis nih.govumn.edu |
Molecular Mechanism of Action of Avn 944
Specificity and Potency Against Human IMPDH Isoforms (IMPDH1 and IMPDH2)
AVN-944 is a highly selective inhibitor of human IMPDH, demonstrating potent activity against both known isoforms, IMPDH1 and IMPDH2 medkoo.comsydlabs.comglpbio.comcaymanchem.com. Research findings indicate that this compound exhibits a dissociation constant (Ki) ranging from 6 to 10 nM for both human IMPDH1 and IMPDH2, highlighting its equipotent inhibitory effect on these isoforms medkoo.comsydlabs.comglpbio.comcaymanchem.com. This broad specificity across isoforms is a key characteristic of its mechanism.
The potency of this compound against human IMPDH isoforms is summarized in the table below:
| Target Enzyme | Ki (nM) |
| Human IMPDH1 | 6-10 |
| Human IMPDH2 | 6-10 |
Downstream Consequences of IMPDH Inhibition
The inhibition of IMPDH by this compound initiates a cascade of downstream effects within the cell, primarily by disrupting the delicate balance of nucleotide pools.
The primary consequence of IMPDH inhibition by this compound is the significant depletion of intracellular guanine (B1146940) nucleotide pools, particularly guanosine (B1672433) triphosphate (GTP) nih.govaxonmedchem.commedkoo.comcancer.govnih.govnih.govaacrjournals.orgaacrjournals.org. IMPDH is the rate-limiting enzyme in the de novo pathway for guanine nucleotide biosynthesis, converting IMP to XMP, a precursor to GMP and subsequently GTP nih.govaxonmedchem.commedkoo.comcancer.gov. Studies have shown that this compound can decrease intracellular guanine nucleotide levels by 50-80% nih.gov.
GTP is an essential purine (B94841) molecule involved in numerous vital cellular functions, including:
Energy Transfer: GTP serves as an energy source, similar to ATP, and is involved in various metabolic reactions, including protein synthesis and gluconeogenesis nih.govwikipedia.org.
Signal Transduction: It is critical for signal transduction, particularly with G-proteins, where it is converted to guanosine diphosphate (B83284) (GDP) by GTPases axonmedchem.comnih.govwikipedia.org.
Nucleic Acid Synthesis: GTP is a direct precursor for the synthesis of both DNA and RNA nih.govaxonmedchem.commedkoo.comcancer.govnih.gov.
The profound depletion of GTP pools by this compound directly impacts these essential cellular processes.
The depletion of guanine nucleotide pools, particularly GTP, directly impairs the synthesis of DNA and RNA nih.govaxonmedchem.commedkoo.comcancer.govcaymanchem.com. Research indicates that this compound strikingly inhibits RNA synthesis within two hours of exposure sydlabs.comglpbio.comnih.gov. This includes an early and near-complete reduction in the levels of 45S precursor ribosomal RNA (rRNA) synthesis sydlabs.comglpbio.comnih.gov. The disruption of RNA synthesis is further evidenced by the concomitant translocation of nucleolar proteins, such as nucleolin, nucleophosmin (B1167650), and nucleostemin, from the nucleolus to the nucleoplasm sydlabs.comglpbio.comnih.gov.
The impaired DNA and RNA synthesis ultimately leads to cell cycle arrest, with observed effects such as G1 arrest in LNCaP cells and S-phase block in androgen-independent prostate cancer cells nih.govnih.gov. This disruption is a key mechanism by which this compound exerts its antiproliferative effects.
Cellular Pharmacodynamics and Biological Responses to Avn 944
Effects on Cell Proliferation and Viability
AVN-944 exerts a pronounced inhibitory effect on the proliferation and viability of a wide range of cancer cells. This anti-proliferative activity is a direct consequence of the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for DNA and RNA synthesis. cancer.gov
Dose-Dependent Cell Growth Inhibition in Various Cell Lineages
Treatment with this compound results in a dose-dependent inhibition of cell growth across numerous hematologic and epithelial tumor cell types. aacrjournals.org The potency of this compound is highlighted by its low IC50 values (the concentration required to inhibit cell growth by 50%), which range from 0.02 µM to 0.279 µM in a variety of cancer cell lines. aacrjournals.org
In studies involving multiple myeloma cell lines, this compound significantly inhibited the growth of RPMI8226, MM.1S, and U266 cells in a dose-dependent manner. medchemexpress.com Similarly, the proliferation of human MV-4-11 and murine Ba/F3-Flt3-ITD-dependent cell lines was inhibited with IC50 values of 26 nM and 30 nM, respectively. medchemexpress.com Research on prostate cancer has also shown that this compound treatment leads to dose-dependent cell growth inhibition in cell lines such as LNCaP, CWR22Rv1, DU145, and PC-3. nih.govnih.gov Furthermore, this compound has been found to potently inhibit the proliferation of endothelial cells, with an IC50 of approximately 30 nM. aacrjournals.org
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | 26 nM |
| Ba/F3-Flt3-ITD | Murine Pro-B | 30 nM |
| Endothelial Cells | N/A | ~30 nM |
| RPMI8226 | Multiple Myeloma | 450 nM |
| MM.1S | Multiple Myeloma | 450 nM |
| U266 | Multiple Myeloma | 600 nM |
Differential Sensitivity Across Cancer Cell Types
The anti-proliferative effects of this compound can vary between different cancer cell types, indicating a differential sensitivity to IMPDH inhibition. For instance, within prostate cancer cell lines, LNCaP cells were identified as being the most sensitive to the growth-inhibitory effects of this compound. nih.gov This variability in response is likely influenced by a range of factors, including the specific genetic and metabolic characteristics of each cancer cell line.
Cell Cycle Modulation
By depleting the guanine (B1146940) nucleotide pools necessary for DNA replication, this compound effectively disrupts the normal progression of the cell cycle, leading to cell cycle arrest at different phases. nih.govdrugbank.com
Induction of G1 Arrest
In certain cancer cell types, this compound has been shown to induce an arrest in the G1 phase of the cell cycle. This was specifically observed in the androgen-sensitive human prostate cancer cell line, LNCaP. nih.govnih.gov The G1 arrest prevents cells from entering the S phase, thereby halting DNA synthesis and cell division.
Induction of S-Phase Block
In contrast to its effect on LNCaP cells, this compound was found to cause an S-phase block in androgen-independent prostate cancer cells, including 22Rv1, DU145, and PC-3. nih.govnih.gov An S-phase block indicates that the cells are unable to complete DNA replication, ultimately leading to a cessation of proliferation.
Mechanisms of Cell Death Induction
Beyond its cytostatic effects, this compound actively induces cell death in cancer cells through multiple mechanisms. cancer.govdrugbank.com The compound has been shown to trigger both caspase-dependent and caspase-independent apoptotic pathways. nih.govcaymanchem.com
In prostate cancer cells, this compound-induced cell death involves both caspase-dependent and independent pathways in LNCaP, CWR22Rv1, and DU145 cells. nih.govnih.gov In 22Rv1 cells, treatment with this compound leads to the induction of the mitochondrial apoptotic pathway, characterized by the cleavage of caspase-9 and the release of cytochrome c, AIF (apoptosis-inducing factor), and Smac from the mitochondria. nih.gov In LNCaP cells, this compound also triggers the release of AIF, cytochrome c, and Smac. nih.gov
In the context of multiple myeloma, this compound induces apoptosis in MM cell lines primarily through a caspase-independent pathway involving the translocation of the mitochondrial pro-apoptotic proteins AIF and endonuclease G (Endo G) to the cytosol. medchemexpress.comcaymanchem.com
Apoptosis Induction (Caspase-Dependent and Caspase-Independent Pathways)
This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through both caspase-dependent and caspase-independent mechanisms. nih.govnih.gov The specific pathway activated appears to be cell-type dependent. For instance, in studies involving prostate cancer cells, this compound triggered caspase-dependent cell death in 22Rv1 and LNCaP cells, while inducing a caspase-independent pathway in DU145 cells. nih.gov Similarly, in multiple myeloma cells, this compound is reported to trigger apoptosis primarily through a caspase-independent pathway. nih.gov The pan-caspase inhibitor z-VAD-fmk was unable to block this compound-induced apoptosis and cell death in these myeloma cells, further supporting the involvement of caspase-independent mechanisms. nih.govresearchgate.net
A critical step in the induction of apoptosis by this compound involves the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. nih.govresearchgate.net In androgen-responsive prostate cancer cell lines, this compound treatment led to the induced expression of p53-target proteins including Bax. nih.govnih.gov Specifically, in 22Rv1 cells, an increased expression of Bax was observed after a two-day treatment with this compound. nih.gov In LNCaP cells, this compound also increased the expression of Bax. nih.gov Furthermore, in multiple myeloma cells undergoing this compound-induced apoptosis, the expression of both Bax and Bak was enhanced. nih.govresearchgate.net
Following the activation of pro-apoptotic proteins, the integrity of the mitochondrial outer membrane is compromised, leading to the release of several key mitochondrial proteins into the cytosol. Treatment with this compound has been demonstrated to induce the release of cytochrome c, apoptosis-inducing factor (AIF), and second mitochondria-derived activator of caspases (Smac). nih.gov
In 22Rv1 prostate cancer cells, the detection of cytochrome c in the cytosol confirmed the induction of the mitochondrial cell death pathway. nih.gov In LNCaP cells, Western blot analysis revealed that this compound treatment for one day resulted in the release of AIF, cytochrome c, and Smac from the mitochondria. nih.gov In multiple myeloma cells, both AIF and Endonuclease G (Endo G) were released from the mitochondria into the cytosol during this compound-induced apoptosis. nih.govresearchgate.net The translocation of AIF and Endonuclease G to the nucleus is a critical event in caspase-independent apoptosis, where they contribute to DNA fragmentation. nih.govembopress.orgresearchgate.net
| Cell Line | Mitochondrial Protein Released | Reference |
| 22Rv1 | Cytochrome c | nih.gov |
| LNCaP | AIF, Cytochrome c, Smac | nih.gov |
| Multiple Myeloma | AIF, Endonuclease G | nih.govresearchgate.net |
This compound modulates the activity of caspases, a family of proteases central to the execution of apoptosis, in a cell-type-specific manner. In 22Rv1 prostate cancer cells, strong activation of caspase-9 and caspase-3 was observed, consistent with the induction of the mitochondrial apoptotic pathway. nih.gov In contrast, this compound-induced mitochondrial damage in LNCaP cells did not lead to significant caspase-9 activation. nih.gov
In studies on multiple myeloma cell lines, this compound induced only modest activation of caspases 3, 8, and 9. nih.govresearchgate.net This modest activation, coupled with the inability of a pan-caspase inhibitor to block cell death, suggests that the primary apoptotic pathway in these cells is caspase-independent. nih.gov However, it is noteworthy that this compound-differentiated androgen-independent prostate cancer cells (DU145 and PC-3) showed sensitization to TRAIL-induced apoptosis, which was demonstrated by the induction of caspases, including cleaved caspase-9 and caspase-3. nih.gov
| Cell Line | Caspase 3 Activation | Caspase 8 Activation | Caspase 9 Activation | Reference |
| 22Rv1 | Strong Activation | Not specified | Strong Activation | nih.gov |
| LNCaP | Not specified | Not specified | Minimal | nih.gov |
| Multiple Myeloma | Modest Activation | Modest Activation | Modest Activation | nih.govresearchgate.net |
| DU145 (TRAIL-sensitized) | Induced | Not specified | Induced | nih.gov |
| PC-3 (TRAIL-sensitized) | Induced | Not specified | Induced | nih.gov |
Differentiation Induction in Malignant Cells
Beyond inducing apoptosis, this compound also promotes the differentiation of certain malignant cells. nih.govnih.gov This is particularly evident in androgen-independent prostate cancer cells, such as DU145 and PC-3. nih.govnih.gov The induction of differentiation is characterized by several key changes, including inhibition of cell growth, cell cycle arrest, and distinct morphological alterations. nih.gov
Furthermore, this compound treatment leads to an increased expression of genes that serve as differentiation markers. nih.govnih.gov These include genes coding for prostasomal proteins and keratins. nih.govnih.gov This induction of a more differentiated state can render the cancer cells more susceptible to other therapeutic agents. For instance, this compound-differentiated DU145 and PC-3 cells exhibit increased sensitivity to TRAIL-induced apoptosis. nih.gov
Gene Expression Profiling and Proteomic Changes
The inhibition of IMPDH by this compound results in significant downstream effects on global gene expression and the cellular proteome. These changes are a direct consequence of the depletion of guanine nucleotides, which are essential for a multitude of cellular processes, including DNA and RNA synthesis.
Global Gene Expression Signatures Associated with IMPDH Inhibition
Studies analyzing the global gene expression in various cancer cell lines treated with this compound have revealed a conserved gene signature associated with IMPDH inhibition. aacrjournals.org In cell lines such as HL-60 and HT-29, as well as in normal human peripheral blood mononuclear cells, between 65 and 722 genes were found to be differentially expressed depending on the cell type, drug concentration, and duration of exposure. aacrjournals.org
Functional analysis of these differentially expressed genes indicates that several key biological pathways are consistently affected by this compound treatment. aacrjournals.org These include:
Purine (B94841) and pyrimidine (B1678525) biosynthesis
Mitochondrial functions
Metabolic pathways and energy production
Cell proliferation
The apoptotic cascade aacrjournals.org
This global gene expression signature provides a molecular fingerprint of the cellular response to IMPDH inhibition and highlights the multifaceted mechanism of action of this compound. aacrjournals.org
Modulation of Stress Response Genes (e.g., HspA1A)
This compound triggers a cellular stress response, evidenced by the modulation of specific stress-related genes. A notable target in this response is the HspA1A gene, which encodes the heat shock protein Hsp72. This protein is a key component of the cellular machinery that manages protein folding and stability, particularly under conditions of stress. Research has indicated that HspA1A expression is induced within hours following the initial treatment with this compound. youtube.com This induction serves as a marker of the cellular stress caused by the compound, correlating with the depletion of guanine nucleotide pools within cancer cells. youtube.com The upregulation of HspA1A highlights the cell's attempt to counteract the proteotoxic stress initiated by this compound's mechanism of action. youtube.com
Regulation of p53-Target Proteins (e.g., Bok, Bax, Noxa)
The tumor suppressor protein p53 plays a critical role in the cellular response to this compound, particularly through the regulation of its downstream target proteins that are involved in apoptosis. In androgen-responsive prostate cancer cell lines, treatment with this compound leads to an induced expression of several pro-apoptotic p53-target proteins. nih.govcreative-diagnostics.com Specifically, this compound treatment has been shown to strongly induce the expression of the Bcl-2 family protein Bok and increase the expression of Bax and Noxa. nih.govcreative-diagnostics.com These proteins are crucial mediators of the intrinsic apoptotic pathway, facilitating the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors. youtube.comyoutube.comnih.gov The induction of Bok, Bax, and Noxa demonstrates a key mechanism by which this compound promotes programmed cell death in susceptible cancer cells. nih.gov
Table 1: Effect of this compound on p53-Target Proteins in Androgen-Responsive Prostate Cancer Cells
| Protein | Family | Function | Effect of this compound |
| Bok | Bcl-2 | Pro-apoptotic | Strong Induction |
| Bax | Bcl-2 | Pro-apoptotic | Increased Expression |
| Noxa | Bcl-2 | Pro-apoptotic | Increased Expression |
Suppression of Anti-Apoptotic Proteins (e.g., Survivin)
In addition to upregulating pro-apoptotic proteins, this compound also exerts its effect by suppressing key anti-apoptotic proteins. A primary target in this regard is Survivin, a member of the inhibitor of apoptosis protein (IAP) family. High levels of Survivin in cancer cells are associated with resistance to therapy and poor prognosis. Studies in various prostate cancer cell lines have demonstrated that this compound causes a significant decrease in Survivin levels, irrespective of the cells' androgen sensitivity. nih.govcreative-diagnostics.com This downregulation of Survivin weakens the cell's defenses against apoptosis, thereby lowering the threshold for cell death induction and complementing the upregulation of pro-apoptotic proteins like Bok and Bax. nih.gov
Impact on Nucleolar Structure and Ribosomal RNA Synthesis
This compound profoundly affects the nucleolus, a primary site of ribosome biogenesis, by disrupting its structure and function through the inhibition of ribosomal RNA (rRNA) synthesis.
As an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), this compound leads to the depletion of intracellular guanine nucleotide pools. researchgate.net This depletion has a direct and rapid consequence on the synthesis of ribosomal RNA. Within hours of exposure, this compound causes an early and almost complete reduction in the synthesis of the 45S precursor rRNA, the initial transcript from which mature rRNAs are processed. researchgate.net This inhibition of rRNA synthesis is a primary event that precedes and triggers further cytotoxic effects of the compound. researchgate.net
The inhibition of pre-rRNA synthesis by this compound leads to a secondary effect of significant nucleolar disruption. researchgate.net This structural collapse is characterized by the translocation of key nucleolar proteins from the nucleolus to the nucleoplasm. Following treatment with this compound, proteins such as Nucleolin, Nucleophosmin (B1167650), and Nucleostemin are observed to relocate from their normal nucleolar residence. researchgate.net This efflux of essential nucleolar proteins disrupts ribosome biogenesis and is believed to be a critical step in mediating the subsequent cell cycle arrest or apoptosis induced by the compound. researchgate.net The translocation of these proteins can occur within 4 hours of treatment with this compound, indicating a rapid and potent effect on nucleolar integrity. researchgate.net
Table 2: Impact of this compound on Nucleolar Integrity
| Process | Specific Effect | Consequence |
| Pre-rRNA Synthesis | Near-complete reduction of 45S precursor rRNA | Halts ribosome production at the initial step |
| Nucleolar Structure | Disruption and protein efflux | Translocation of Nucleolin, Nucleophosmin, Nucleostemin |
| Cellular Outcome | Mediates cell cycle arrest and apoptosis | Disruption of cellular growth and proliferation pathways |
Effects on G-Coupled Protein Signaling Pathways
Based on available scientific literature, there is no direct evidence or detailed research specifically describing the effects of this compound on G-Coupled Protein Signaling Pathways. The primary mechanism of action for this compound is the inhibition of IMPDH, leading to guanine nucleotide depletion, which directly impacts processes like DNA replication and RNA synthesis. While G-protein signaling also relies on guanine nucleotides (GTP), studies have focused on the consequences of this depletion on nucleic acid synthesis and the resulting stress responses, rather than a direct modulation of G-protein signaling cascades.
Preclinical Efficacy in Disease Models
Oncological Applications
AVN-944 has demonstrated significant preclinical efficacy in acute myeloid leukemia (AML) cell lines. Studies have shown that this compound (VX-944) is 3 to 40 times more potent than mycophenolic acid (MPA), another IMPDH inhibitor, in AML cell lines nih.govwikipedia.org. Importantly, its activity extends to both FLT3 mutated and unmutated cells, including those with wild-type, point, or internal tandem duplication (ITD) mutations in FLT3, which are implicated in approximately 30% of AML patients nih.govwikipedia.org.
In specific cell line studies, this compound exhibited potent inhibitory effects on proliferation. It inhibited the proliferation of the human MV-4-11 cell line with an IC50 value of 26 nM fishersci.fifishersci.se. Similarly, the murine Ba/F3 pro-B cell line, when transformed with an oncogenic FLT3-ITD mutant, showed an IC50 of 30 nM fishersci.fifishersci.se. When tested against primary AML patient blast cells, this compound demonstrated consistent anti-leukemic activity, with mean and median IC50 values of 218 ± 92 nM and 199 nM, respectively, across eight samples, indicating no observed resistance nih.gov. Furthermore, this compound's anti-proliferative activity was found to be at least additive, and in some patient samples, synergistic, when combined with Daunorubicin, a standard chemotherapy drug for AML nih.gov.
Table 1: this compound IC50 Values in AML Cell Lines
| Cell Line / Sample Type | IC50 (nM) | Notes | Source |
| Human MV-4-11 | 26 | FLT3-ITD dependent | fishersci.fifishersci.se |
| Murine Ba/F3-Flt3-ITD | 30 | FLT3-ITD dependent | fishersci.fifishersci.se |
| Primary AML Patient Blasts (n=8) | 199 (median) / 218 ± 92 (mean) | Active against FLT3 mutated and unmutated cells | nih.gov |
This compound has also shown significant cytotoxic effects against multiple myeloma (MM) cell lines, including those with drug-resistant phenotypes nih.govfishersci.fiwikipedia.orgfishersci.semims.com. This compound inhibited the growth of human MM cell lines such as RPMI8226, MM.1S, and U266 in a dose-dependent manner fishersci.fifishersci.se. At 48 hours, the 50% inhibition (IC50) values were 450 nM for RPMI8226, 450 nM for MM.1S, and 600 nM for U266 cells fishersci.se.
A notable finding is this compound's ability to maintain potency against various drug-resistant MM cell lines fishersci.fifishersci.semims.com. It inhibited the growth of Doxorubicin-resistant RPMI8226-Dox40, Melphalan-resistant RPMI8226-LR5, and Dexamethasone-resistant MM.1R cells, with IC50 values comparable to their parental drug-sensitive counterparts fishersci.fifishersci.semims.com.
This compound induces apoptosis in MM cell lines, primarily through a caspase-independent pathway involving the upregulation of Bax and Bak, and the translocation of mitochondrial proapoptotic proteins like apoptosis-inducing factor (AIF) and endonuclease G (Endo G) to cytosolic fractions fishersci.fifishersci.semims.com. Additionally, this compound enhanced the cytotoxicity of Doxorubicin and Melphalan in MM.1S cells, and additive effects were observed even when MM.1S cells were cultured with bone marrow stromal cells (BMSCs) derived from MM patients fishersci.fifishersci.se.
Table 2: this compound IC50 Values in Multiple Myeloma Cell Lines (48h Incubation)
| Cell Line | IC50 (nM) | Resistance Phenotype | Source |
| RPMI8226 | 450 | Drug-sensitive | fishersci.se |
| MM.1S | 450 | Drug-sensitive | fishersci.se |
| U266 | 600 | Drug-sensitive | fishersci.se |
| RPMI8226-Dox40 | Similar to parental | Doxorubicin-resistant | fishersci.fifishersci.semims.com |
| RPMI8226-LR5 | Similar to parental | Melphalan-resistant | fishersci.fifishersci.semims.com |
| MM.1R | Similar to parental | Dexamethasone-resistant | fishersci.fifishersci.semims.com |
The efficacy of this compound has been further validated in in vivo leukemia models. In a murine model utilizing Ba/F3 pro-B cells transformed with an activating human FLT3 mutant, this compound administered orally twice daily significantly increased the median survival time of the leukemia model mice nih.govfishersci.fiwikipedia.orgfishersci.se. For instance, three out of twelve mice treated with 150 mg/kg this compound were still alive on Day 35, at which point the study was terminated nih.govfishersci.fifishersci.se. This demonstrates the compound's potent oncolytic activity in an aggressive murine model of myeloproliferative disease nih.gov.
This compound has shown antiproliferative effects across various human prostate cancer cell lines, irrespective of their androgen sensitivity wikipedia.orgresearchgate.netguidetopharmacology.org. It inhibited the proliferation of LNCaP (androgen-sensitive) cells, as well as androgen-independent CWR22Rv1, DU145, and PC-3 cells wikipedia.orgresearchgate.netguidetopharmacology.org. The growth inhibition was dose-dependent wikipedia.org.
The mechanism of action in prostate cancer cells involved distinct cell cycle alterations: this compound induced G1 arrest in androgen-sensitive LNCaP cells, while it caused an S-phase block in the androgen-independent CWR22Rv1, DU145, and PC-3 cells wikipedia.orgresearchgate.netguidetopharmacology.org. Beyond cell cycle arrest, this compound also induced cell death in LNCaP, CWR22Rv1, and DU145 cells through both caspase-dependent and caspase-independent pathways wikipedia.orgresearchgate.netguidetopharmacology.orgresearchgate.net.
Further studies revealed that this compound induced the expression of p53-target proteins such as Bok, Bax, and Noxa in androgen-responsive cell lines wikipedia.orgresearchgate.netguidetopharmacology.orgresearchgate.net. Concurrently, it suppressed the expression of survivin in prostate cancer cells regardless of their androgen sensitivity wikipedia.orgresearchgate.netguidetopharmacology.orgresearchgate.net. Notably, this compound also induced differentiation in androgen-independent DU145 and PC-3 cells, characterized by morphological changes and increased expression of differentiation markers wikipedia.orgresearchgate.netguidetopharmacology.org. This differentiation subsequently sensitized these androgen-independent cells to TRAIL-induced apoptosis, as evidenced by the induction of caspases and PARP cleavage wikipedia.orgresearchgate.netguidetopharmacology.orgresearchgate.net.
Solid Tumors
Activity in Other Epithelial Tumor Cell Types (e.g., Colon, Breast, Lung, Pancreatic, Melanoma)
Preclinical studies have demonstrated that this compound (also referred to as VX-944 in some contexts) suppresses the proliferation of various human cancer cell lines, including those derived from colon, breast, lung, pancreatic, melanoma, and prostate cancers mdpi.comresearchgate.net.
In colon cancer, this compound significantly inhibited the growth of HT-29 cells with an IC50 value of 0.05 µM aacrjournals.org. Furthermore, IMPDH inhibitors, including this compound, have been shown to upregulate PD-L1 expression in several non-small cell lung cancer cell lines (NCI-H292, H460, H1299, HCC827), colon cancer cell lines (HT29, RKO, HCT116), and the kidney cancer cell line Huh7 nih.gov.
For prostate cancer, this compound has demonstrated antiproliferative effects in cell lines such as LNCaP, 22Rv1, DU145, and PC-3. Its activity in these cells involves inducing cell cycle arrest, promoting cell death, and facilitating differentiation chemicalbook.comcaymanchem.comresearchgate.netnih.gov.
In the context of pancreatic cancer, IMPDH inhibition, the primary mechanism of this compound, has shown efficacy in xenograft tumors established using human pancreatic adenocarcinoma cell lines jci.org. A Phase II clinical trial investigating this compound in combination with gemcitabine (B846) for pancreatic cancer was initiated, although it was subsequently terminated mdpi.com.
The following table summarizes some of the reported in vitro efficacy data for this compound in various epithelial tumor cell types:
Table 1: In Vitro Efficacy of this compound in Epithelial Tumor Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HT-29 | 0.05 | aacrjournals.org |
| Prostate Cancer | LNCaP | 5 | nih.gov |
| Prostate Cancer | 22Rv1 | 5 | nih.gov |
| Prostate Cancer | DU145 | 5 | nih.gov |
| Prostate Cancer | PC-3 | 5 | nih.gov |
*Note: For prostate cancer cell lines, 5 µM this compound completely inhibited cell growth after 2 days, indicating high potency nih.gov. Specific IC50 values were not explicitly stated for these cell lines in the provided snippets, but rather complete growth inhibition at 5 µM.
Antiviral Applications
Beyond its anti-cancer properties, this compound has also been identified as an inhibitor of viral replication, particularly through its effect on viral RNA synthesis medchemexpress.comadooq.comselleckchem.combioscience.co.ukmedchemexpress.commedchemexpress.com. Its broad-spectrum antiviral activity extends to both RNA and DNA viruses, primarily by reducing intracellular guanosine (B1672433) triphosphate (GTP) levels, which are crucial for viral replication biorxiv.org.
Arenaviruses (e.g., Junin Virus)
This compound has demonstrated significant antiviral activity against New World arenaviruses, including the Junín virus (JUNV) medchemexpress.comnih.govnih.govsigmaaldrich.commdpi.com.
As a non-competitive IMPDH inhibitor, this compound directly inhibits arenavirus RNA synthesis nih.govnih.gov. Research indicates that IMPDH acts as a pro-viral factor for JUNV RNA synthesis, meaning its activity supports viral replication. Consequently, the inhibition of IMPDH by this compound leads to a reduction in viral RNA synthesis, highlighting the therapeutic potential of such inhibitors against New World arenaviruses nih.govnih.gov. The depletion of guanine (B1146940) nucleotides, essential for viral replication, is the underlying mechanism for this inhibition medchemexpress.comadooq.comselleckchem.combioscience.co.uk.
This compound has shown efficacy against arenavirus infection in cell culture nih.govnih.gov. Advanced lifecycle modeling systems, such as the JUNV minigenome system and transcription and replication competent virus-like particle (trVLP) systems, have been instrumental in screening and characterizing the antiviral properties of compounds like this compound nih.govnih.gov. In vitro studies have shown that this compound can reduce JUNV titers by over 90% at concentrations of 7.5 µM and above mdpi.com. Furthermore, this compound exhibited sub-micromolar EC50 values (0.20 ± 0.09 µM) against Lujo virus (LUJV) in Huh7 cells, demonstrating its potent activity against other arenaviruses mdpi.com.
Table 2: In Vitro Antiviral Efficacy of this compound against Arenaviruses
| Virus Type | Cell Line | EC50 (µM) | Reference |
| Junín Virus | - | ≥7.5* | mdpi.com |
| Lujo Virus | Huh7 | 0.20 ± 0.09 | mdpi.com |
*Note: this compound reduced JUNV titers by >90% at concentrations of 7.5 µM and above mdpi.com.
Foot-and-Mouth Disease Virus (FMDV)
This compound has demonstrated effectiveness in suppressing Foot-and-Mouth Disease Virus (FMDV) infection in vitro, specifically against strains O/MY98/BY/2010 and A/GD/MM/2013 researchgate.net. Time-of-addition experiments revealed that the compound was effective when introduced during the early stages of the viral lifecycle (0-8 hours post-infection) researchgate.net. The antiviral activity of this compound against FMDV was reversed by the addition of exogenous guanosine/uridine, which is consistent with its mechanism of action as an IMPDH inhibitor that targets guanine nucleotide synthesis researchgate.net.
In Vivo Efficacy in Viral Infection Models
Preclinical studies have demonstrated the in vivo efficacy of this compound in various viral infection models. Notably, this compound has shown inhibitory activity against Foot-and-Mouth Disease Virus (FMDV) both in vitro and in vivo, indicating its potential in combating this economically significant animal pathogen researchgate.net. The compound was found to be effective when introduced at the early stages of the viral lifecycle (0-8 hours post-infection) researchgate.net.
Furthermore, this compound has exhibited potent antiviral properties against Orthopoxviruses, including Vaccinia virus (VACV) and Monkeypox virus (MPXV) biorxiv.orgasm.org. In studies utilizing recombinant VACV expressing reporter genes, this compound demonstrated strong inhibitory effects biorxiv.orgasm.org. Its anti-VACV activity was subsequently confirmed against MPXV, highlighting its potential against emerging public health threats biorxiv.orgasm.org.
The efficacy of this compound against VACV was quantified by measuring the reduction in reporter gene expression (fluorescence and luciferase). The effective concentration 50% (EC50) values for this compound against VACV are summarized in the table below.
| Reporter Gene | EC50 (µM) - Scarlet Fluorescence | EC50 (µM) - GFP Fluorescence | EC50 (µM) - Nluc Luciferase |
| This compound | 0.13 biorxiv.orgasm.org | 0.07 biorxiv.orgasm.org | 0.11 biorxiv.orgasm.org |
Note: Nluc (NanoLuciferase) and GFP (Green Fluorescent Protein) are common reporter genes used in antiviral assays.
Broad-Spectrum Antiviral Potential (e.g., against RNA and DNA viruses)
This compound possesses broad-spectrum antiviral activity, demonstrating efficacy against both RNA and DNA viruses sigmaaldrich.cnnih.govresearchgate.netbiorxiv.orgasm.org. This broad activity is attributed to its mechanism of action as an IMPDH inhibitor, which leads to the depletion of GTP pools essential for viral replication sigmaaldrich.cnnih.govresearchgate.netbiorxiv.org.
Research has shown this compound's potent activity against various viral families:
Orthopoxviruses (DNA viruses): Confirmed activity against Vaccinia virus (VACV) and Monkeypox virus (MPXV) biorxiv.orgasm.org.
Picornaviruses (RNA viruses): Effective in suppressing Foot-and-Mouth Disease Virus (FMDV) infection researchgate.net.
Arenaviruses (RNA viruses): Demonstrated inhibition of New World arenavirus infection and RNA synthesis medchemexpress.comresearchgate.net.
Orthomyxoviruses (RNA viruses): Exhibited potent anti-influenza virus activity against Influenza A and B viruses nih.gov.
In studies evaluating its anti-influenza activity, this compound showed significant selective index (SI) values under post-treatment conditions, indicating a favorable balance between antiviral efficacy and cellular toxicity.
| Assay Type | Selective Index (SI) |
| MTT | 141.00 nih.gov |
| XTT | >238.10 nih.gov |
Note: MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are common cell viability assays used to determine cytotoxicity.
Beyond these, this compound has also been identified as an inhibitor of rubella virus infection in cultured cells oup.com. Its ability to target a host metabolic pathway (nucleotide biosynthesis) makes it a promising candidate for developing host-targeted antivirals, which could potentially combat a wide range of current and future viral threats by exploiting shared host requirements researchgate.net.
In Silico Studies for Emerging Viral Threats (e.g., Human Metapneumovirus)
Synergistic and Combination Research Strategies
Enhancement of Cytotoxicity with Chemotherapeutic Agents (e.g., Doxorubicin, Melphalan)
Studies have demonstrated that AVN-944 can significantly enhance the cytotoxic effects of conventional chemotherapeutic agents, particularly in multiple myeloma (MM) cell lines. In MM.1S cells, this compound has been shown to enhance the cytotoxicity of both Doxorubicin and Melphalan medchemexpress.com. This synergistic effect suggests that combining this compound with these agents could lead to improved therapeutic outcomes.
Furthermore, this compound has exhibited activity against drug-resistant cancer cell lines. It effectively inhibited the growth of Doxorubicin-resistant RPMI8226-Dox40 and Melphalan-resistant RPMI8226-LR5 multiple myeloma cell lines medchemexpress.com. Preclinical investigations also indicated that VX-944 (this compound) was considerably more potent, by 3 to 40 times, than mycophenolic acid (MPA) in acute myeloid leukemia (AML) cell lines nih.gov.
Beyond hematological malignancies, this compound has been investigated in combination with Gemcitabine (B846), a standard treatment for pancreatic cancer. A Phase II clinical trial combining this compound with Gemcitabine commenced in June 2007 for patients with pancreatic cancer nih.govcancernetwork.commdpi.com. While this study was terminated in 2009 without reported results, the rationale was based on mechanistic synergy observed between this compound and Gemcitabine, including this compound's effectiveness against Gemcitabine-resistant cancer cells nih.govcancernetwork.comresponsibilityreports.com.
Table 1: Enhancement of Cytotoxicity by this compound in Combination Therapies
| Chemotherapeutic Agent | Cancer Cell Line(s) / Condition | Observed Effect with this compound Combination | Reference(s) |
| Doxorubicin | MM.1S (Multiple Myeloma) | Enhanced cytotoxicity | medchemexpress.com |
| Melphalan | MM.1S (Multiple Myeloma) | Enhanced cytotoxicity | medchemexpress.com |
| Doxorubicin | RPMI8226-Dox40 (Dox-resistant MM) | Inhibited growth | medchemexpress.com |
| Melphalan | RPMI8226-LR5 (Mel-resistant MM) | Inhibited growth | medchemexpress.com |
| Gemcitabine | Pancreatic Cancer | Mechanistic synergy (preclinical) | nih.govcancernetwork.comresponsibilityreports.com |
Sensitization to Apoptosis-Inducing Ligands (e.g., TRAIL)
A significant finding in this compound research is its ability to sensitize cancer cells to apoptosis-inducing ligands, such as TNF-Related Apoptosis-Inducing Ligand (TRAIL). Specifically, this compound-differentiated androgen-independent prostate cancer cell lines, including DU145 and PC-3 cells, demonstrated increased sensitivity to TRAIL-induced apoptosis nih.govnih.govglpbio.comsydlabs.comresearchgate.net. This sensitization was evidenced by the induction of caspases and the cleavage of PARP, both hallmarks of apoptosis nih.govnih.govglpbio.comsydlabs.comresearchgate.net.
This compound induces differentiation in these androgen-independent prostate cancer cells, characterized by morphological changes and increased expression of genes encoding prostasomal proteins, keratins, MIG-6, and NDRG1 nih.govnih.govglpbio.comsydlabs.com. This differentiation appears to be a crucial step in rendering the cells more susceptible to TRAIL-mediated cell death. Beyond sensitization, this compound itself induces cell death in various prostate cancer cell lines (LNCaP, CWR22Rv1, and DU145) through both caspase-dependent and caspase-independent pathways nih.govnih.govglpbio.comsydlabs.comcaymanchem.com. It also influences key apoptotic regulators by inducing the expression of p53-target proteins like Bok, Bax, and Noxa, while suppressing survivin expression, regardless of androgen sensitivity nih.govnih.govglpbio.comsydlabs.com.
Table 2: Sensitization to TRAIL-Induced Apoptosis by this compound
| Cancer Cell Line(s) | This compound Effect on Cells | Outcome with TRAIL Combination | Apoptotic Markers Observed | Reference(s) |
| DU145 (Prostate) | Differentiation | Sensitized to TRAIL-induced apoptosis | Cleaved Caspase-9, Caspase-3, PARP | nih.govnih.govglpbio.comsydlabs.comresearchgate.net |
| PC-3 (Prostate) | Differentiation | Sensitized to TRAIL-induced apoptosis | Cleaved Caspase-9, Caspase-3, PARP | nih.govnih.govglpbio.comsydlabs.comresearchgate.net |
Rationales for Combination Therapies Based on Pathway Modulation
The rationale for combining this compound with other therapeutic agents stems directly from its molecular mechanism of action as a highly specific IMPDH inhibitor. This compound is a selective, noncompetitive inhibitor targeting both human IMPDH1 and IMPDH2 isoforms with Ki values in the range of 6-10 nM glpbio.comcaymanchem.com.
IMPDH plays a rate-limiting role in the de novo synthesis pathway of guanosine (B1672433) triphosphate (GTP), a purine (B94841) nucleotide essential for DNA and RNA synthesis, as well as cellular signaling cancernetwork.comresponsibilityreports.comnih.govglpbio.comcaymanchem.comnih.gov. By inhibiting IMPDH, this compound leads to the depletion of intracellular guanine (B1146940) nucleotide pools, thereby disrupting critical processes such as DNA and RNA synthesis glpbio.comcaymanchem.comnih.gov. This disruption consequently results in cell cycle arrest (e.g., G1 arrest in LNCaP cells and S-phase block in androgen-independent CWR22Rv1, DU145, and PC-3 cells), inhibition of cell proliferation, and the induction of programmed cell death (apoptosis) nih.govnih.govglpbio.comcaymanchem.com.
The ability of this compound to induce differentiation in androgen-independent prostate cancer cells is a key aspect of its pathway modulation, as this differentiation directly contributes to the observed sensitization to TRAIL nih.govnih.govglpbio.comsydlabs.com. Furthermore, this compound's apoptotic mechanism can be both caspase-dependent and caspase-independent, involving pathways such as the Bax/AIF/Endo G pathway in multiple myeloma cells medchemexpress.comnih.govglpbio.comsydlabs.comcaymanchem.com.
Given that IMPDH is frequently overexpressed in various tumor types, its inhibition by this compound represents a targeted approach to disrupt cancer cell metabolism and proliferation responsibilityreports.comnovocib.comresearchgate.net. The fact that this compound is not a nucleoside/nucleotide analogue and does not incorporate into DNA/RNA suggests a favorable profile for synergistic interactions with other anti-cancer drugs, as it acts through a distinct mechanism nih.gov. Preclinical data consistently support the notion that this compound is a promising therapeutic agent for combination strategies in the treatment of human cancers nih.govnih.gov.
Advanced Research Methodologies Applied to Avn 944 Studies
In Vitro Cellular Assays
In vitro cellular assays are fundamental for understanding the biological impact of chemical compounds at the cellular level. For AVN-944, these assays have provided critical insights into its antiproliferative, cell cycle regulatory, and apoptotic effects.
Cell Proliferation and Viability Assays (e.g., MTS, Clonogenic Assays)
Cell proliferation and viability assays are widely employed to quantify the effect of compounds on cell growth and survival. The MTS proliferation assay, a colorimetric method, has been frequently used to measure cell viability after this compound treatment nih.gov. Studies have shown that this compound induces dose-dependent cell growth inhibition across various human cancer cell lines, including prostate cancer cells (LNCaP, 22Rv1, DU145, PC-3), multiple myeloma (RPMI8226, MM.1S, U266), acute myeloid leukemia (AML), MV-4-11, and murine Ba/F3-Flt3-ITD-dependent cell lines medchemexpress.commedchemexpress.commedkoo.comaacrjournals.orgnih.gov.
For instance, LNCaP cells demonstrated the highest sensitivity to this compound-induced cell growth arrest nih.gov. In multiple myeloma cell lines (RPMI8226, MM.1S, U266), this compound significantly inhibited growth in a dose-dependent manner, with 50% inhibition (IC50) values at 48 hours ranging from 450 nM to 600 nM medchemexpress.commedchemexpress.commedkoo.com. Notably, this compound also exhibited activity against drug-resistant cell lines, such as Doxorubicin-resistant RPMI8226-Dox40 and Melphalan-resistant RPMI8226-LR5, with IC50 values similar to their parental drug-sensitive counterparts medchemexpress.com. In contrast, this compound (up to 6.4 µM for 48 hours) did not significantly reduce the viability of peripheral blood mononuclear cells (PBMNCs), suggesting a degree of selectivity towards cancer cells medchemexpress.commedchemexpress.com.
The clonogenic assay, which assesses the ability of cells to survive and retain reproductive potential after treatment, has also been utilized to evaluate this compound's long-term effects on prostate cancer cells nih.gov.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (nM) at 48 hours | Reference |
| RPMI8226 (Multiple Myeloma) | 450 | medchemexpress.commedchemexpress.commedkoo.com |
| MM.1S (Multiple Myeloma) | 450 | medchemexpress.commedchemexpress.commedkoo.com |
| U266 (Multiple Myeloma) | 600 | medchemexpress.commedchemexpress.commedkoo.com |
| MV-4-11 (Human AML) | 26 | medchemexpress.commedchemexpress.com |
| Ba/F3-Flt3-ITD (Murine) | 30 | medchemexpress.commedchemexpress.com |
| K562 (Parental AML) | 200 | aacrjournals.org |
| K562 (Resistant AML) | 6000 | aacrjournals.org |
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the DNA content of cells, thereby determining the distribution of a cell population across different phases of the cell cycle (G0/G1, S, G2/M) thermofisher.com. This method involves staining cellular DNA stoichiometrically with fluorescent dyes, allowing for the creation of histograms that depict DNA content distribution thermofisher.com.
Studies on this compound have extensively employed flow cytometry to investigate its impact on cell cycle progression. It has been demonstrated that this compound induces cell cycle arrest or block in prostate cancer cells nih.gov. Specifically, this compound led to G1 arrest in LNCaP cells and S-phase block in androgen-independent 22Rv1, DU145, and PC-3 cells nih.gov. The analysis of cell cycle regulators revealed that this compound reduced cyclin D2 levels in all tested prostate cancer cell lines. Changes in cyclins A and B1 were cell-line specific, decreasing in 22Rv1 and LNCaP cells but increasing in DU145 and PC-3 cells. Cyclin E was induced in 22Rv1, LNCaP, and DU145 cells nih.gov. Furthermore, this compound induced the expression of cyclin-dependent kinase inhibitor 1A (p21Cip1) in 22Rv1 and LNCaP cells, and p53 protein induction was observed in LNCaP cells nih.gov. These analyses were performed using flow cytometers such as the Beckman Coulter Epics XL and BD LSRFortessa, often with specific staining kits like the FxCycle Violet Staining Kit nih.govjci.orgescholarship.org.
Apoptosis Detection Assays (e.g., Annexin V, Caspase Activity Assays)
Apoptosis detection assays are crucial for determining whether a compound induces programmed cell death. Common methods include measuring the enrichment of histone-associated DNA fragments (e.g., using ELISA kits), Annexin V staining to detect phosphatidylserine (B164497) externalization, and assessing caspase activity medchemexpress.comnih.govjci.org.
Research indicates that this compound induces apoptosis in various cancer cell lines. In prostate cancer cells, this compound induced apoptosis in 22Rv1 cells and, to a lesser extent, in LNCaP and DU145 cells nih.gov. The mechanism of cell death varied depending on the cell line: it was caspase-dependent in 22Rv1 and LNCaP cells, but caspase-independent in DU145 cells nih.gov. In multiple myeloma cell lines (MM.1S and RPMI8226), this compound induced apoptosis primarily via a caspase-independent, Bax/AIF/Endo G pathway, although modest cleavage of caspase-3, -8, and -9 was also observed medchemexpress.commedchemexpress.commedkoo.comsydlabs.comresearchgate.net.
Further investigations into apoptotic pathways revealed that this compound treatment led to the release of mitochondrial proapoptotic proteins, including cytochrome c, apoptosis-inducing factor (AIF), and Smac, into the cytosol in 22Rv1 and LNCaP cells medchemexpress.commedchemexpress.comnih.gov. Western blot analysis confirmed the induction of Bax and Bak, key pro-apoptotic Bcl-2 family proteins, without significant changes in anti-apoptotic proteins like Bcl-2, Mcl-1, XIAP, and Bad medchemexpress.commedchemexpress.com. This compound also induced the expression of p53-target proteins such as Bok, Bax, and Noxa in androgen-responsive cell lines nih.gov. Additionally, this compound-induced mitochondrial injury resulted in the depletion of mitochondrial membrane potential in 22Rv1 cells nih.gov.
Molecular and Biochemical Techniques
Molecular and biochemical techniques provide in-depth understanding of the cellular and molecular changes induced by compounds, including alterations in protein and gene expression.
Western Blot Analysis for Protein Expression and Modification
Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample, assess their expression levels, and identify post-translational modifications like cleavage medchemexpress.comnih.govjci.orgnih.govbiorxiv.orgresearchgate.net.
In this compound studies, Western blot has been instrumental in characterizing protein changes related to cell cycle and apoptosis. It confirmed the reduction in cyclin D2 levels and cell-line specific changes in cyclins A, B1, and E, as well as the induction of p21Cip1 and p53 in prostate cancer cells nih.gov. In the context of apoptosis, Western blot analysis demonstrated the cleavage of caspase-9, caspase-3, and PARP, indicating activation of apoptotic pathways medchemexpress.comnih.gov. It also confirmed the upregulation of Bax and Bak, and the translocation of mitochondrial proapoptotic proteins like AIF, cytochrome c, and endonuclease G (Endo G) to cytosolic fractions medchemexpress.commedchemexpress.comnih.gov. Furthermore, this compound was shown to induce the proteasomal degradation of nucleostemin (NS) protein in tumor cell lines, while levels of other nucleolar proteins like nucleophosmin (B1167650) (NPM) and nucleolin remained unchanged nih.gov. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is commonly used as a loading control to ensure equal protein loading across samples nih.gov.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
Quantitative real-time PCR (qRT-PCR) is a highly sensitive and precise method for quantifying gene expression levels, allowing for the validation of changes observed in broader genomic analyses aacrjournals.orgnih.govaacrjournals.orgbiorxiv.orgresearchgate.netasm.org.
Studies on this compound have utilized qRT-PCR to validate gene expression changes. Full genome analysis identified between 65 and 722 differentially expressed genes in various cell lines (HL-60, HT-29, MiaPaca2, PANC1, IM9, KG-1, K-562) treated with this compound, depending on concentration and exposure duration aacrjournals.org. A focused gene signature of 19 marker genes, consistently affected by this compound, was subsequently validated using qRT-PCR aacrjournals.org. These changes in gene expression correlated with this compound-induced guanine (B1146940) depletion aacrjournals.orgaacrjournals.org.
Beyond its effects on proliferation and apoptosis, this compound has been shown to induce differentiation in androgen-independent prostate cancer cells (DU145 and PC-3) nih.govsydlabs.com. This differentiation was characterized by morphological changes and an increased expression of genes coding for differentiation markers, including prostasomal proteins, keratins, and tumor suppressor genes like MIG-6 and NDRG1, all validated by qRT-PCR nih.govsydlabs.com. Additionally, this compound suppressed the expression of survivin, a protein associated with poor prognosis in cancer nih.gov. Primers from databases like PrimerBank have been used, and data were often normalized to reference genes such as RPS25 nih.gov.
Microarray and Gene Ontology (GO) Analysis for Global Gene Expression Profiling
Global gene expression profiling, primarily through microarray analysis coupled with Gene Ontology (GO) enrichment, has been instrumental in understanding the cellular responses to this compound. Studies have utilized full genome analysis in various cell lines, including HL-60 and HT-29, as well as stimulated and unstimulated normal human peripheral blood mononuclear cells (PBMCs) treated with this compound, to identify candidate gene expression biomarkers. Compound profiling was further extended to MiaPaca2, PANC1, IM9, KG-1, and K-562 cells using a proprietary cancer-focused gene chip containing 2000 genes. Depending on the cell type, this compound concentration (ranging from 0.1 µM to 2 µM), and exposure duration (2 to 72 hours), between 65 and 722 genes exhibited differential expression. aacrjournals.org
A specific set of 19 marker genes was identified and validated using quantitative reverse transcription PCR (qRT-PCR), demonstrating consistent conservation across various cell lines. Changes in the expression of these genes correlated directly with this compound-induced guanine depletion in HT-29 and KG-1 cells. aacrjournals.org Furthermore, features of the global gene expression signature, indicative of IMPDH inhibition and subsequent guanosine (B1672433) triphosphate (GTP) pool depletion, were captured in over 300 differentially expressed Gene Ontology (GO) categories using Genesifter array analysis software. aacrjournals.org Functional analyses consistently revealed that this compound treatment impacted biological activities such as purine (B94841) and pyrimidine (B1678525) biosynthesis, mitochondrial functions, metabolic pathways, energy production, cell proliferation, and the apoptotic cascade. aacrjournals.org
Analysis of global gene expression microarray data from ex vivo treated patient samples, including those from Acute Myelogenous Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Chronic Lymphocytic Leukemia (CLL), confirmed that the GO categories affected in cell lines were similarly impacted in patient samples. These categories included nucleotide biosynthesis, the apoptotic cascade, energy production, metabolism, and cellular proliferation. aacrjournals.org Notably, genes involved in cell cycle control and the purine biosynthetic pathway were consistently down-regulated by this compound. aacrjournals.org The consistency of gene expression responses across different cancer types suggests a broad therapeutic potential for this compound. aacrjournals.org A broad set of biomarkers, utilized in a Phase I clinical trial, was also analyzed to compare the response of endothelial cells to GTP depletion with that observed in cancer cells and patient samples. aacrjournals.org
Table 1: Summary of Gene Expression Profiling with this compound
| Cell Lines/Samples | This compound Concentration | Exposure Duration | Differentially Expressed Genes | Validated Marker Genes | Affected GO Categories |
| HL-60, HT-29, normal human PBMCs | 0.1 µM to 2 µM | 2 to 72 hours | 65 to 722 | 19 | >300 (e.g., purine/pyrimidine biosynthesis, mitochondrial functions, metabolic pathways, energy production, cell proliferation, apoptotic cascade) aacrjournals.org |
| MiaPaca2, PANC1, IM9, KG-1, K-562 | 0.1 µM to 2 µM | 2 to 72 hours | 65 to 722 | N/A | N/A aacrjournals.org |
| Ex vivo AML, ALL, CLL patient samples | 1.0 µM | 2 and 6 hours | N/A | 19 | Nucleotide biosynthesis, apoptotic cascade, energy production, metabolism, cellular proliferation aacrjournals.org |
Biochemical Assays for IMPDH Activity
Biochemical assays have been pivotal in characterizing this compound as a potent and selective inhibitor of IMPDH. This compound is an orally active, noncompetitive, and specific inhibitor of IMPDH, which is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. aacrjournals.orgaacrjournals.orgmedchemexpress.comselleckchem.comnih.gov It effectively inhibits both mammalian IMPDH isoforms, type I and type II. aacrjournals.orgaacrjournals.orgnih.gov The inhibition of IMPDH by this compound results in the depletion of cellular GTP pools, which in turn disrupts DNA and RNA synthesis, inhibits cell proliferation, and induces apoptosis. medchemexpress.comselleckchem.comnih.gov
In various acute myeloid leukemia (AML) cell lines, this compound demonstrated significantly higher potency, being 3 to 40 times more potent than mycophenolic acid (MPA), another known IMPDH inhibitor. nih.govresearchgate.net The compound has shown potent inhibition of proliferation across a wide range of hematologic and epithelial tumor cell types, with half maximal inhibitory concentration (IC50) values ranging from 0.02 µM to 0.279 µM. aacrjournals.org Furthermore, this compound potently inhibits endothelial cell proliferation, exhibiting an IC50 of approximately 30 nM, which is notably more potent than MPA (130 nM). aacrjournals.org
Biochemical assays confirm IMPDH activity through techniques such as High-Performance Liquid Chromatography (HPLC) for the quantification of IMP, XMP, NAD, and NADH. novocib.com Human recombinant IMPDH II is commonly utilized in in vitro assays to screen compounds and determine their IC50 values, with MPA serving as a standard positive control for IMPDH II inhibition. novocib.com
Table 2: IMPDH Activity Inhibition by this compound
| Target | Effect | IC50 / Potency | Reference Compound |
| IMPDH (Type I & II) | Selective inhibition | N/A | N/A aacrjournals.orgaacrjournals.orgnih.gov |
| Hematologic & Epithelial Tumor Cells (proliferation) | Inhibits proliferation | 0.02 µM to 0.279 µM | N/A aacrjournals.org |
| Endothelial Cells (proliferation) | Potent inhibition | ~30 nM | Mycophenolic acid (130 nM) aacrjournals.org |
| AML Cell Lines | N/A | 3-40x more potent than MPA | Mycophenolic acid (MPA) nih.govresearchgate.net |
In Vivo Preclinical Models
In vivo preclinical models have been crucial for assessing the efficacy and pharmacological properties of this compound in complex biological systems, particularly in oncology and viral infection studies.
Xenograft Models for Oncology Studies
Preclinical investigations have demonstrated that this compound exhibits favorable pharmacological properties, good bioavailability, effective modulation of pharmacodynamic markers, and significant growth inhibition in tumor xenograft models. responsibilityreports.com In an aggressive leukemia model, this compound (also referred to as VX-944) showed notable in vivo efficacy. researchgate.net Specifically, in a mouse model utilizing a murine Ba/F3 pro-B cell line transformed with an oncogenic FLT3 mutant, treatment with VX-944 resulted in a significantly prolonged median survival time compared to standard therapeutic approaches. medchemexpress.comnih.gov
This compound has also been shown to suppress the proliferation of various human cancer cell lines, including drug-resistant multiple myeloma cells, as well as colon, breast, lung, pancreatic, melanoma, and prostate cancer cells. nih.gov The antiangiogenic activity of this compound was evaluated in a renal carcinoma xenograft model, where it demonstrated potent inhibition of endothelial cells in vitro and effectively inhibited angiogenesis in relevant in vivo models. aacrjournals.org Ongoing research aims to further optimize the dosing regimen of VX-944 in these xenograft models. researchgate.net
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Model Type | Specific Model | Key Finding |
| Oncology Xenograft | Murine Ba/F3 pro-B cell line (FLT3 mutant) | Significantly longer median survival time medchemexpress.comnih.gov |
| Oncology Xenograft | Renal Carcinoma | Inhibition of angiogenesis aacrjournals.org |
| Oncology Xenograft | Leukemia model mice | Significantly increases median survival time medchemexpress.commedchemexpress.com |
Specific Animal Models for Viral Infections (e.g., FMDV-infected mice)
This compound has been identified as an inhibitor of arenavirus RNA synthesis, effectively blocking arenavirus infection. medchemexpress.comselleckchem.com In vitro studies revealed that this compound exhibits good activity against arenavirus infection at low concentrations (7.5 µM) with minimal cytotoxicity. medchemexpress.commedchemexpress.com
Beyond arenaviruses, in vivo experiments have explored this compound's efficacy in models of Foot-and-Mouth Disease Virus (FMDV) infection. In these studies, 3-4 day-old BALB/c suckling mice were infected with FMDV O/MY98/BY/2010. researchgate.net Treatment with this compound significantly improved the survival of these mice. researchgate.netresearchgate.net The antiviral effects against FMDV were observed when this compound was administered at the early stages of the viral lifecycle (0-8 hours post-infection). researchgate.net The mechanism of action in these viral contexts is linked to purine nucleotide depletion, as the antiviral activity of this compound was abrogated by exogenous guanosine. researchgate.net Additionally, this compound has demonstrated potent anti-Zika virus (ZIKV) activity in pre-treatment prophylactic conditions. acs.org Further research indicates that this compound can prevent the fusion of membranes, a mechanism relevant to viruses such as human metapneumovirus (hMPV). larvol.comoregonstate.edu
Computational and In Silico Approaches
Computational and in silico methodologies play an increasingly vital role in drug discovery and repurposing, offering efficient ways to identify and evaluate potential therapeutic compounds.
Deep Learning-Based Pharmacophore Modeling
Deep learning-based pharmacophore modeling has been applied to identify potential drug candidates, including this compound, for targeting viral proteins. For instance, a deep learning-based pharmacophore model was developed to identify potential drugs against human metapneumovirus (hMPV). larvol.comoregonstate.edu This advanced computational approach enabled the filtering of large drug libraries: initially, a list of 2400 FDA-approved drugs was narrowed down to 792, and 255 antiviral drugs were reduced to 72. larvol.comoregonstate.edu
Table 4: Deep Learning-Based Pharmacophore Modeling for hMPV
| Initial Drug Library | Filtered Drugs (Deep Learning) | Identified as Repurposable Candidate |
| 2400 FDA-approved drugs | 792 | This compound, Cangrelor larvol.comoregonstate.edu |
| 255 Antiviral drugs | 72 | This compound, Cangrelor larvol.comoregonstate.edu |
Virtual Screening for Drug Repurposing
Virtual screening techniques have been instrumental in identifying new therapeutic applications for existing compounds like this compound. This computational approach allows for the rapid assessment of large libraries of molecules against specific biological targets, significantly accelerating the drug discovery process.
The application of such advanced virtual screening methodologies highlights the efficiency and potential of computational drug discovery in identifying novel therapeutic uses for compounds like this compound, particularly in areas with unmet medical needs such as antiviral treatments.
Table 1: Overview of Virtual Screening Process for this compound Repurposing
| Stage of Virtual Screening | Description | Outcome for this compound (Implied) |
| Deep Learning-based Pharmacophore Development | Creation of a computational model to identify potential drug targets. researchgate.netresearchgate.net | Identification of hMPV F protein as a target. researchgate.netresearchgate.net |
| High-Throughput Virtual Screening (HTVS) | Initial rapid screening of large compound libraries. nih.gov | Initial filtering of a broad range of drugs. researchgate.netresearchgate.net |
| Standard Precision Docking | More refined docking calculations to assess binding. nih.gov | Further selection of promising candidates. researchgate.netresearchgate.net |
| Extra Precision (XP) Docking | Highly accurate docking to determine precise binding poses and scores. nih.gov | This compound selected based on high docking scores. researchgate.netresearchgate.net |
Molecular Dynamics Simulations for Protein-Ligand Stability
The application of MD simulations provides a detailed understanding of the molecular interactions and stability profiles, reinforcing the potential of this compound as a therapeutic agent.
Table 2: Key Parameters in Molecular Dynamics Simulations for Protein-Ligand Stability
| Parameter | Description | Relevance to this compound Studies |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure; indicates structural stability. inflibnet.ac.inmdpi.com | Confirmed stable binding of this compound to hMPV F protein. researchgate.netresearchgate.net |
| Free Energy Landscape | Provides insights into the conformational states and energy barriers of the system. researchgate.netresearchgate.net | Used to confirm the stability of the this compound-protein complex. researchgate.netresearchgate.net |
| Dynamic Cross Correlation Matrices | Analyzes correlated motions within the protein-ligand complex. researchgate.netresearchgate.net | Contributed to confirming the stability of the this compound-protein complex. researchgate.netresearchgate.net |
| Hydrogen Bond Occupancy | Quantifies the persistence of hydrogen bonds between the ligand and protein residues. mdpi.comresearchgate.net | Implies strong and stable interactions within the this compound-protein complex. mdpi.comresearchgate.net |
Challenges and Future Directions in Avn 944 Research
Further Investigation into Synergistic Combinations and Underlying Molecular Rationales
AVN-944, a potent and selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), has demonstrated significant promise in preclinical and clinical investigations, primarily through its ability to deplete intracellular guanosine (B1672433) triphosphate (GTP) pools, thereby disrupting nucleic acid synthesis and inducing apoptosis in cancer cells. The strategic exploration of this compound in synergistic combinations with other therapeutic agents represents a critical avenue for enhancing its efficacy and overcoming potential resistance mechanisms in various disease contexts. This section delves into reported synergistic interactions and their underlying molecular rationales, highlighting areas for future research.
This compound's primary mechanism of action involves the inhibition of IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides wikipedia.orgwikipedia.orgwikipedia.org. This inhibition leads to a reduction in intracellular GTP levels, which are crucial for numerous cellular processes including DNA and RNA synthesis, energy metabolism, and cell cycle progression wikipedia.orguni.luciteab.com. The selective impact on rapidly proliferating cancer cells, which often exhibit upregulated IMPDH, forms the basis of its therapeutic potential wikipedia.org.
Synergistic Combinations and Molecular Rationales:
Several studies have explored the combined use of this compound with other agents, revealing promising synergistic effects:
Gemcitabine (B846): A Phase II clinical trial was initiated to investigate the combination of this compound with Gemcitabine for pancreatic cancer, based on mechanistic synergy observed in preclinical studies americanelements.commims.comvax-before-travel.comfishersci.ca. Gemcitabine is a nucleoside analog that inhibits DNA synthesis. The rationale for this combination lies in the potential for this compound to enhance Gemcitabine's cytotoxic effects by further disrupting nucleotide pools, especially given that this compound has shown efficacy against Gemcitabine-resistant cancer cells americanelements.com. The depletion of GTP by this compound could create a cellular environment more susceptible to the DNA-damaging effects of Gemcitabine, which requires balanced nucleotide pools for its incorporation into DNA.
Doxorubicin and Melphalan: this compound has been observed to enhance the cytotoxicity of both Doxorubicin and Melphalan in multiple myeloma (MM) cell lines wikipedia.org. Notably, this compound maintained its potency and inhibited the growth of drug-resistant MM cell lines, including those resistant to Doxorubicin (RPMI8226-Dox40) and Melphalan (RPMI8226-LR5), with inhibitory concentration 50 (IC50) values similar to drug-sensitive parental cell lines wikipedia.org. This suggests that this compound may circumvent certain drug resistance pathways, potentially by its distinct mechanism of GTP depletion and induction of caspase-independent apoptosis via the Bax/AIF/Endo G pathway wikipedia.orgwikipedia.org.
Antiviral Agents (e.g., Tecovirimat, Mycophenolate Mofetil, IMP-1088, Brequinar): Beyond oncology, this compound's IMPDH inhibitory activity has been investigated for its antiviral potential. Given that GTP is essential for viral RNA synthesis, IMPDH inhibitors like this compound can block viral replication wikipedia.orgwikipedia.orgguidetopharmacology.orgciteab.com. Recent research on repurposing drugs for synergistic combination therapies to counteract Tecovirimat resistance in Monkeypox virus (MPXV) has included this compound, Mycophenolate Mofetil (MMF), and Brequinar citeab.com. While MMF and IMP-1088 (an N-myristoyltransferase inhibitor) showed potent synergistic effects with Tecovirimat against Vaccinia virus (a surrogate for MPXV), this compound's inclusion in these studies underscores the broader potential of IMPDH inhibition in antiviral combination strategies citeab.com. The molecular rationale here is the combined assault on viral replication pathways, where one agent directly targets viral components (Tecovirimat) and others disrupt host nucleotide metabolism essential for viral proliferation (this compound, MMF, Brequinar).
TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand): Preclinical investigations have hypothesized that this compound-differentiated and this compound-apoptosis resistant androgen-independent prostate cancer cells could be sensitized to TRAIL-induced apoptosis vax-before-travel.com. This suggests a potential synergistic interaction where this compound's cellular effects, such as inducing G1 arrest or S-phase block and modulating cell cycle regulators, may prime cancer cells for TRAIL-mediated cell death vax-before-travel.com. Further investigation into this molecular rationale could reveal new therapeutic strategies for TRAIL-resistant cancers.
Detailed Research Findings and Data:
This compound demonstrates potent inhibitory activity against IMPDH isoforms I and II with Ki values ranging from 6 to 10 nM wikipedia.orgmims.comfishersci.ca. Its antiproliferative effects have been observed across a wide range of hematologic and epithelial tumor cell types, with IC50 values typically between 0.02 µM and 0.279 µM uni.lu. For instance, it inhibits the proliferation of human MV-4-11 and murine Ba/F3-Flt3-ITD-dependent cell lines with IC50 values of 26 nM and 30 nM, respectively wikipedia.org. Furthermore, this compound potently inhibits endothelial cell proliferation at an IC50 of approximately 30 nM, which is significantly more potent than mycophenolic acid (130 nM), suggesting an antiangiogenic potential fishersci.fi.
The following table summarizes key in vitro findings related to this compound's activity:
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Measured Parameter | Value (this compound) | Reference |
| Human IMPDH isoforms I and II | Ki | 6-10 nM | wikipedia.orgmims.comfishersci.ca |
| Various Hematologic & Epithelial Tumor Cells | IC50 (Proliferation) | 0.02-0.279 µM | uni.lu |
| Human Multiple Myeloma (MM) cell lines | Growth Inhibition | Dose-dependent (0-1 µM) | wikipedia.org |
| MM cell lines | Apoptosis Induction | 800 nM | wikipedia.org |
| Human MV-4-11 cell line | IC50 (Proliferation) | 26 nM | wikipedia.org |
| Murine Ba/F3-Flt3-ITD-dependent cell line | IC50 (Proliferation) | 30 nM | wikipedia.org |
| Endothelial cell proliferation | IC50 | ~30 nM | fishersci.fi |
| Doxorubicin-resistant RPMI8226-Dox40 MM cells | Growth Inhibition (IC50) | Similar to parental | wikipedia.org |
| Melphalan-resistant RPMI8226-LR5 MM cells | Growth Inhibition (IC50) | Similar to parental | wikipedia.org |
Further Investigation into Synergistic Combinations and Underlying Molecular Rationales:
Future research should focus on systematically elucidating the precise molecular mechanisms underpinning the observed synergistic effects. This includes:
Comprehensive Pathway Analysis: Detailed proteomic and transcriptomic analyses in combination treatment settings could identify novel pathways modulated by this compound that enhance the activity of co-administered drugs. This would involve investigating how GTP depletion impacts the specific targets or metabolic vulnerabilities of the partner drugs.
Identification of Resistance Mechanisms and Overcoming Them: Understanding how this compound overcomes resistance to agents like Doxorubicin and Melphalan is crucial. Future studies could explore if IMPDH inhibition re-sensitizes cells by altering drug efflux pumps, DNA repair mechanisms, or apoptotic thresholds.
Optimization of Combination Ratios and Schedules: Preclinical studies are needed to determine optimal combination ratios and dosing schedules for this compound with synergistic partners to maximize efficacy while minimizing potential off-target effects.
Biomarker Identification: Developing robust biomarkers that predict response to this compound-based combination therapies is essential for patient stratification in future clinical trials. This could involve tracking GTP levels, IMPDH expression, or specific gene expression signatures identified in synergistic contexts.
Exploration in Other Disease Models: Given its broad impact on cell metabolism and proliferation, further investigation into this compound's synergistic potential in other cancer types or viral infections where nucleotide synthesis is critical is warranted.
The continued investigation into this compound's synergistic combinations, coupled with a deep understanding of the underlying molecular rationales, holds significant promise for expanding its therapeutic utility and improving patient outcomes.
Q & A
Q. What is the primary molecular target of AVN-944, and how does it influence cancer cell biology?
this compound is a selective, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) isoforms 1 and 2, which catalyze the rate-limiting step in de novo GTP biosynthesis. By blocking IMPDH activity (Ki = 6–10 nM for both isoforms), this compound depletes intracellular GTP pools, disrupting nucleotide-dependent processes such as RNA splicing, DNA replication, and cell cycle progression . This inhibition is particularly effective in cancer cells with heightened nucleotide demands, such as acute myeloid leukemia (AML) subtypes driven by KMT2A rearrangements .
Q. Which experimental models are commonly used to study this compound’s efficacy and mechanisms?
Key models include:
- KMT2A-rearranged AML cell lines (e.g., R6171 and T2354), which stratify into MLLGA and MLLGB subtypes based on phosphoproteomic responses to this compound .
- MPXV-infected Huh7 cells , used to evaluate this compound’s broad-spectrum antiviral activity via GTP depletion .
- Primary AML patient samples in ex vivo drug sensitivity screens, correlating IMPDH2 expression with treatment response .
Q. What are the downstream pathways affected by this compound beyond nucleotide metabolism?
Phosphoproteomic studies reveal this compound modulates:
- RNA splicing machinery : Increased phosphorylation of spliceosome-associated proteins in sensitive AML subtypes .
- DNA damage response : Activation of repair pathways due to replication stress .
- Apoptosis and cell cycle arrest : Linked to GTP depletion and metabolic stress .
Advanced Research Questions
Q. How can phosphoproteomics be applied to dissect this compound’s subtype-specific effects in AML?
Integrative phosphoproteomics (e.g., LC-MS/MS on this compound-treated cells) identifies phosphorylation changes in nucleolar and RNA-processing proteins. For example:
- In MLLGA subtypes, this compound increases phosphorylation of 43 nucleolar peptides (vs. 16 in MLLGB), correlating with IMPDH2 overexpression .
- Statistical rigor: Use Benjamini-Hochberg-adjusted p-values (FDR ≤0.05) and log2 fold-change thresholds (>0.7 or <-0.7) to prioritize significant phosphopeptides .
- Experimental design: Include 4 biological replicates and validate via orthogonal assays (e.g., Western blot for IMPDH2) .
Q. How should researchers address contradictory phosphorylation data between cell lines or subtypes?
Contradictions (e.g., R6171 vs. T2354 cells showing opposite phosphorylation trends) may reflect:
- Subtype-specific dependencies : MLLGA cells overexpress IMPDH2 and nucleolar proteins, enhancing this compound sensitivity .
- Methodological adjustments : Stratify analysis by genetic biomarkers (e.g., IMPDH2 expression, DPYD levels) and use Spearman correlation to link drug sensitivity (DSS) to molecular features .
Q. What biomarkers predict this compound sensitivity in KMT2A-rearranged AML?
Key biomarkers include:
- IMPDH2 overexpression : Strong correlation with drug sensitivity (Spearman ρ >0.6) in MLLGA but not MLLGB subtypes .
- Low DPYD expression : DPYD (pyrimidine catabolism enzyme) inversely correlates with response, suggesting nucleotide imbalance drives efficacy .
- Nucleolar protein signatures : NPM1, NCL, and UBF1 levels predict sensitivity in functional proteomic screens .
Q. What methodological approaches validate IMPDH inhibition in preclinical models?
- Biochemical assays : Measure GTP pools (HPLC/MS) and IMPDH enzyme activity in lysates .
- Gene expression panels : Track 32 GTP-biosynthesis-related genes (e.g., IMPDH2, GMPS) via qPCR; ≥9 genes show dose-dependent changes in clinical samples .
- Combination studies : Co-target GMPS (e.g., siRNA) to enhance anti-invasion effects (80% reduction in cell invasion vs. 40% with this compound alone) .
Q. How does this compound exhibit broad-spectrum antiviral activity, and what models are used to study this?
- Mechanism : GTP depletion disrupts viral replication in MPXV, VACV, and other orthopoxviruses .
- Experimental models :
- Reporter-based assays : Use rVACV expressing fluorescent/luciferase genes for high-throughput screening .
- Real-time PCR : Quantify intracellular viral DNA (e.g., MPXV) post-treatment to calculate IC50/IC90 values .
Data Analysis & Contradiction Management
Q. How can researchers reconcile discrepancies between in vitro and clinical trial data for this compound?
- Clinical limitations : Phase I trials showed stable disease in 50% of hematologic malignancy patients but no Phase II efficacy data due to trial termination .
- Preclinical insights : Use gene expression panels (e.g., 32-gene set) from primary cells to bridge in vitro findings (e.g., IMPDH2-driven sensitivity) to patient stratification .
Q. What statistical methods are critical for analyzing this compound’s phosphoproteomic impact?
- Unpaired two-sided t-tests : Identify significant phosphorylation changes (e.g., p ≤0.05) .
- Spearman rank correlation : Link drug sensitivity (DSS) to IMPDH2 expression or nucleolar protein levels .
- Pathway enrichment : Tools like DAVID or GSEA to map phosphopeptides to RNA splicing or DNA repair pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
